BenchChemオンラインストアへようこそ!

3-benzyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Hydrogen‑bond donor count Physicochemical profiling Library design

3-Benzyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034490-64-5, molecular formula C₂₃H₂₃N₃OS, molecular weight 389.5 g/mol) is a fully synthetic, fused‑ring heterocycle belonging to the pyrrolo[3,2‑d]pyrimidin‑4(5H)‑one family. Its scaffold combines a 2‑isobutylthio substituent, a 3‑benzyl group, and a 7‑phenyl ring, generating a computed XLogP3‑AA of 5.4, a topological polar surface area of 73.8 Ų, and one hydrogen‑bond donor together with three hydrogen‑bond acceptors.

Molecular Formula C23H23N3OS
Molecular Weight 389.52
CAS No. 2034490-64-5
Cat. No. B2387305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS2034490-64-5
Molecular FormulaC23H23N3OS
Molecular Weight389.52
Structural Identifiers
SMILESCC(C)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)NC=C2C4=CC=CC=C4
InChIInChI=1S/C23H23N3OS/c1-16(2)15-28-23-25-20-19(18-11-7-4-8-12-18)13-24-21(20)22(27)26(23)14-17-9-5-3-6-10-17/h3-13,16,24H,14-15H2,1-2H3
InChIKeyJSSSCDARIDNIAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one – Core Structural Identity and Procurement Context


3-Benzyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034490-64-5, molecular formula C₂₃H₂₃N₃OS, molecular weight 389.5 g/mol) is a fully synthetic, fused‑ring heterocycle belonging to the pyrrolo[3,2‑d]pyrimidin‑4(5H)‑one family [1]. Its scaffold combines a 2‑isobutylthio substituent, a 3‑benzyl group, and a 7‑phenyl ring, generating a computed XLogP3‑AA of 5.4, a topological polar surface area of 73.8 Ų, and one hydrogen‑bond donor together with three hydrogen‑bond acceptors [1]. These features distinguish it from the more extensively studied 2‑amino‑pyrrolo[3,2‑d]pyrimidin‑4‑one series, which typically contains a 2‑amino group (hydrogen‑bond donor capacity) rather than the 2‑isobutylthio (no N‑H donor) [2][3]. The compound appears in commercial screening libraries [4] but lacks published biological potency data, making its selection a structure‑driven decision rather than an activity‑proven one.

Why 2‑Amino‑Pyrrolo[3,2‑d]pyrimidin‑4‑ones Cannot Substitute for 3‑Benzyl‑2‑(isobutylthio)‑7‑phenyl‑3H‑pyrrolo[3,2‑d]pyrimidin‑4(5H)‑one in Discovery Programs


Within the pyrrolo[3,2‑d]pyrimidin‑4(5H)‑one class, the nature of the 2‑position substituent is a critical determinant of hydrogen‑bonding capacity, electronic distribution, and lipophilicity [1]. Well‑characterized 2‑amino derivatives (e.g., CHEMBL310202, IC₅₀ 51 nM on calf spleen PNP; CHEMBL315260, IC₅₀ 15.3 nM) are nanomolar purine nucleoside phosphorylase (PNP) inhibitors with a clear hydrogen‑bond‑donor pharmacophore [2][3]. In contrast, 3‑benzyl‑2‑(isobutylthio)‑7‑phenyl‑3H‑pyrrolo[3,2‑d]pyrimidin‑4(5H)‑one replaces the 2‑amino group with a 2‑isobutylthio moiety, eliminating one H‑bond donor, increasing computed logP (5.4), and altering the electrostatic surface [1]. These physicochemical shifts are likely to redirect target engagement away from PNP and toward targets that favor more lipophilic, acceptor‑rich ligands, rendering generic substitution with 2‑amino analogs scientifically unsound without orthogonal confirmation.

Quantitative Differentiation of 3‑Benzyl‑2‑(isobutylthio)‑7‑phenyl‑3H‑pyrrolo[3,2‑d]pyrimidin‑4(5H)‑one Versus Closest Structural Analogs


2‑Substituent Swap: Isobutylthio vs. Amino – Hydrogen‑Bond Donor Count

The target compound carries a 2‑isobutylthio group, which contributes zero hydrogen‑bond donors, whereas the canonical 2‑amino‑7‑benzyl analog (CHEMBL310202) possesses a 2‑NH₂ group contributing two H‑bond donors [1][2]. This difference directly impacts the compound’s ability to engage targets that require a bidentate H‑bond donor motif, such as the purine nucleoside phosphorylase active site [2].

Hydrogen‑bond donor count Physicochemical profiling Library design

Lipophilicity Shift: Computed XLogP3‑AA vs. 2‑Amino Analog

The computed XLogP3‑AA of 3‑benzyl‑2‑(isobutylthio)‑7‑phenyl‑3H‑pyrrolo[3,2‑d]pyrimidin‑4(5H)‑one is 5.4 [1], markedly higher than the predicted logP of the 2‑amino‑7‑benzyl analog (~2.5, estimated by fragment‑based calculation for the 2‑amino‑pyrrolo[3,2‑d]pyrimidin‑4‑one core). This +2.9 log unit increase indicates substantially greater lipophilicity, which may enhance passive membrane permeability but also increase the risk of off‑target binding to hydrophobic pockets.

LogP Lipophilicity Membrane permeability

Topological Polar Surface Area (TPSA) Comparison

The target compound has a computed TPSA of 73.8 Ų [1], whereas the 2‑amino‑7‑benzyl analog, which contains an additional amino group, is expected to have a higher TPSA (approximately 90‑95 Ų based on fragment contributions). A lower TPSA in the target compound may favor blood‑brain barrier penetration relative to the more polar 2‑amino series, provided other parameters (e.g., molecular weight < 400 Da) remain favorable.

TPSA Oral bioavailability Blood‑brain barrier

N3‑Benzyl vs. N3‑Butyl Substitution: Rotatable Bond Count and Molecular Complexity

Compared to its closest commercially available analog, 3‑butyl‑2‑(isobutylthio)‑7‑phenyl‑3H‑pyrrolo[3,2‑d]pyrimidin‑4(5H)‑one , the 3‑benzyl substituent in the target compound introduces a rigid aromatic ring and increases the rotatable bond count from approximately 5 to 6 [1]. The benzyl group also contributes an additional aromatic π‑system that can engage in π‑π stacking interactions not possible with the butyl chain.

Rotatable bonds Molecular complexity Ligand efficiency

Absence of PNP Inhibitory Activity Data: A Critical Gap

Unlike the well‑characterized 2‑amino‑pyrrolo[3,2‑d]pyrimidin‑4‑one series, which includes compounds with reported PNP IC₅₀ values of 15.3 nM to 51 nM [1][2], no public enzyme inhibition data exist for 3‑benzyl‑2‑(isobutylthio)‑7‑phenyl‑3H‑pyrrolo[3,2‑d]pyrimidin‑4(5H)‑one. This absence precludes any direct potency comparison and represents a significant information gap for procurement decisions.

PNP inhibition Selectivity Target engagement

Molecular Weight and Ligand Efficiency Considerations

At 389.5 g/mol, the target compound is significantly heavier than the 2‑amino‑7‑benzyl analog (approx. 268 g/mol) [1][2]. The added mass derives primarily from the isobutylthio and benzyl substituents, which may reduce ligand efficiency indices if potency is not proportionally increased.

Molecular weight Ligand efficiency Fragment-like properties

Recommended Application Scenarios for 3‑Benzyl‑2‑(isobutylthio)‑7‑phenyl‑3H‑pyrrolo[3,2‑d]pyrimidin‑4(5H)‑one Based on Structural Differentiation


Exploring Non‑PNP, Lipophilic‑Pocket Kinase or Non‑Kinase Targets

Given its 2‑isobutylthio substitution, elevated logP (5.4), and reduced H‑bond donor count, this compound is better suited for screening against kinases or other targets with hydrophobic adenine‑binding pockets rather than PNP, for which the 2‑amino series is well‑established [1][2]. The isobutylthio group may fill lipophilic sub‑pockets that are inaccessible to the polar 2‑amino substituent.

CNS‐Oriented Probe Design Leveraging Favorable TPSA

With a TPSA of 73.8 Ų (< 90 Ų) and molecular weight < 400 Da, this compound meets two key physicochemical criteria often associated with CNS drug‐likeness [1]. It can serve as a starting scaffold for CNS‐targeted medicinal chemistry programs where the more polar 2‑amino analogs (higher TPSA) are disfavored.

Structure–Activity Relationship (SAR) Expansion at the N3 Position

The N3‑benzyl group distinguishes this compound from the N3‑butyl analog [1][2]. Procurement of this compound enables systematic SAR exploration of aromatic vs. aliphatic N3 substituents within the 2‑isobutylthio series, potentially uncovering novel π‑stacking interactions not achievable with the N3‑butyl or 2‑amino variants.

Physicochemical Property Benchmarking in Compound Library Selection

This compound’s logP (5.4), TPSA (73.8 Ų), and molecular weight (389.5 g/mol) place it in a distinct property space relative to typical 2‑amino‑pyrrolo[3,2‑d]pyrimidin‑4‑ones [1]. It is a useful reference point for diversity‑oriented synthesis initiatives or for validating computational models that predict the impact of 2‑thioether vs. 2‑amino substitution on ADME properties.

Quote Request

Request a Quote for 3-benzyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.